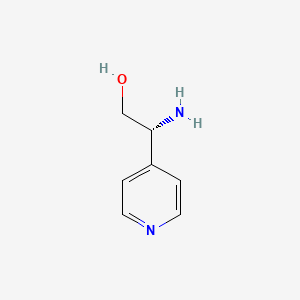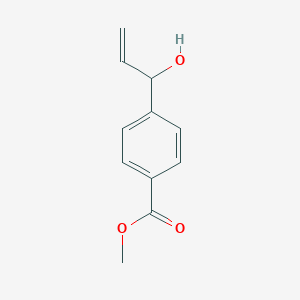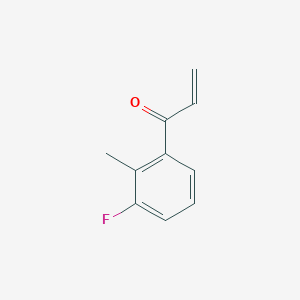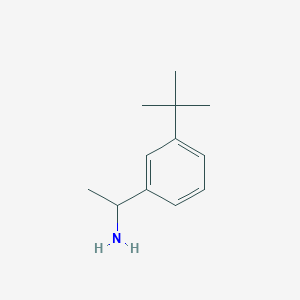
1-(3-tert-Butyl-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-tert-Butyl-phenyl)-ethylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-Butyl-phenyl)-ethylamine typically involves the alkylation of 3-tert-butylphenylacetonitrile followed by reduction. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the alkylation process. The reduction step can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions: 1-(3-tert-Butyl-phenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethylamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, Pd/C with hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Imines, amides.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-tert-Butyl-phenyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(3-tert-Butyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The ethylamine moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 1-(4-tert-Butyl-phenyl)-ethylamine
- 1-(2-tert-Butyl-phenyl)-ethylamine
- 1-(3-tert-Butyl-phenyl)-propylamine
Comparison: 1-(3-tert-Butyl-phenyl)-ethylamine is unique due to the position of the tert-butyl group on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different steric and electronic properties, leading to variations in its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
1-(3-tert-butylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUXBJVPSMUQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
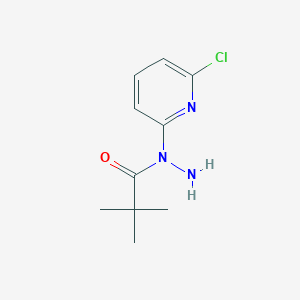
![2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8067095.png)
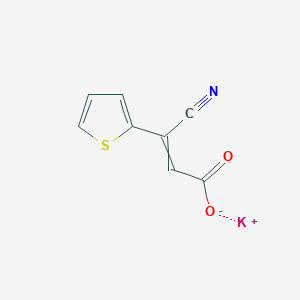
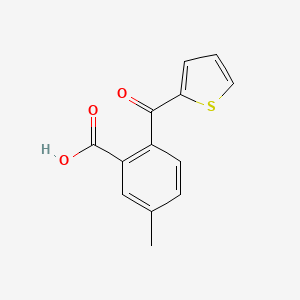
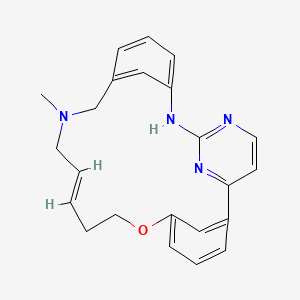
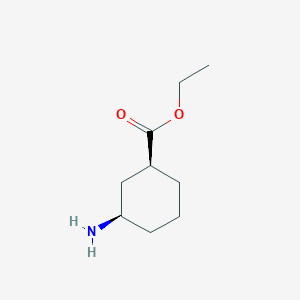
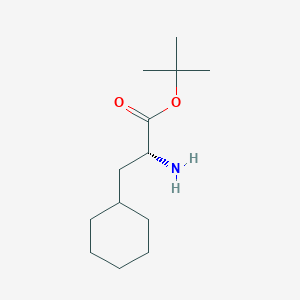
![3-bromo-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8067146.png)
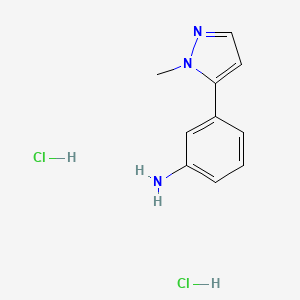
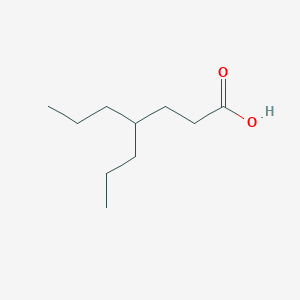
![O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine](/img/structure/B8067176.png)
